molecular formula C10H17N5O B13199149 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide

Cat. No.: B13199149
M. Wt: 223.28 g/mol
InChI Key: KEZQEVBWFOSWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with an isopropyl group at position 3 and a carbohydrazide (-CONHNH₂) moiety at position 4. The carbohydrazide group enhances hydrogen-bonding capacity, which is critical for interactions with biological targets .

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide

InChI

InChI=1S/C10H17N5O/c1-6(2)9-14-13-8-4-3-7(5-15(8)9)10(16)12-11/h6-7H,3-5,11H2,1-2H3,(H,12,16)

InChI Key

KEZQEVBWFOSWEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1CC(CC2)C(=O)NN

Origin of Product

United States

Preparation Methods

The synthesis of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide typically involves a one-pot reaction. A common synthetic route includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This method is efficient and operationally simple, providing good yields of the desired product. Industrial production methods may involve scaling up this reaction with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to antimicrobial and antiviral effects .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Core Structure Key Properties/Activities Reference
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[3,4-a]pyridine-6-carbohydrazide Methyl Triazolo[3,4-a]pyridine Lower lipophilicity compared to isopropyl; potential for altered metabolic stability
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Trifluoromethyl Triazolo[4,3-a]pyridine Enhanced electronegativity; improved resistance to oxidative metabolism
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride Difluoromethyl Triazolo[4,3-a]pyridine Increased polarity; potential for enhanced solubility and target binding

Key Insights :

  • The isopropyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. Fluorinated analogues (e.g., trifluoromethyl) exhibit higher metabolic stability but may reduce bioavailability due to increased polarity .

Functional Group Variations at Position 6

Compound Name Functional Group at Position 6 Core Structure Key Properties/Activities Reference
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine -NH₂ (amine) Triazolo[4,3-a]pyridine Reduced hydrogen-bonding capacity; potential for altered receptor interactions
1,5-dihydro-5-oxo-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidine-3-carbohydrazide -CONHNH₂ (carbohydrazide) Triazolo[4,3-a]pyrimidine Demonstrated antihypertensive activity (89% efficacy vs captopril in rat models)

Key Insights :

  • The carbohydrazide group in the target compound enables strong hydrogen-bonding interactions, critical for binding to enzymes or receptors, as seen in antihypertensive triazolo-pyrimidine derivatives . Amine-substituted analogues may prioritize passive diffusion over target specificity .

Analogues with Different Heterocyclic Cores

Compound Name Core Structure Substituents/Functional Groups Key Properties/Activities Reference
7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile Pyrano-triazolo-pyridine -CN (cyano) at position 6 High synthetic yield (92–95%); potential CNS activity due to cyano group
3-(2,4-dichlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine Triazolo[4,3-a]pyrimidine Dichlorophenyl, methyl, phenyl groups Anticancer activity (GI₅₀ = 114.3 µM against MCF-7 cells); apoptosis induction
8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Triazolo[4,3-a]pyrazine Methyl, isopropyl Versatile scaffold for kinase inhibitors; improved solubility due to pyrazine core

Key Insights :

  • Pyrazine cores (e.g., triazolo[4,3-a]pyrazine) improve solubility but may reduce binding affinity compared to pyridine analogues .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 3-Methyl Analogue Triazolo[4,3-a]pyrimidine Triazolo[4,3-a]pyrazine
Molecular Weight (g/mol) ~250 (estimated) 236 328 180
LogP (Predicted) 1.8–2.2 1.5 2.9 1.2
Water Solubility Moderate High Low High
Metabolic Stability (in vitro) Moderate High Low High

Key Insights :

  • The target compound’s isopropyl group contributes to moderate lipophilicity (LogP ~2), favoring membrane permeability. Pyrimidine-based analogues exhibit higher LogP, reducing solubility but enhancing tissue penetration . Pyrazine derivatives prioritize solubility, making them suitable for intravenous formulations .

Biological Activity

3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide is a heterocyclic compound belonging to the triazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article will explore its biological activity through various studies and data.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₄N₄O
  • Molecular Weight : 166.22 g/mol

Antimicrobial Activity

Research indicates that derivatives of triazolopyridines exhibit significant antimicrobial properties. For instance:

  • A study found that compounds similar to 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine demonstrated effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies:

  • Case Study 1 : A derivative of triazolopyridine showed cytotoxic effects against the MCF7 breast cancer cell line with an IC50 value of 12.5 µM .
  • Case Study 2 : Another study reported that similar compounds induced apoptosis in human lung cancer cells (A549) with an IC50 value of 26 µM .

The biological activity of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is attributed to its ability to interact with various molecular targets:

  • Cell Cycle Inhibition : The compound has been shown to inhibit key proteins involved in cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : It induces ROS production leading to oxidative stress in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives. Modifications at specific positions on the triazole ring have been linked to enhanced potency and selectivity:

ModificationEffect on Activity
Alkyl group at N1Increased lipophilicity and cellular uptake
Substituents on the pyridine ringEnhanced binding affinity to target proteins

Research Findings

Several studies have highlighted the promising biological activities of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine derivatives:

  • Antimicrobial Screening : A range of derivatives was tested against Gram-positive and Gram-negative bacteria with notable efficacy.
  • Cytotoxicity Assays : Various derivatives exhibited significant cytotoxicity across different cancer cell lines (e.g., MCF7 and A549).

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